3-Methyl-1-(5-nitrothiophen-2-yl)piperidine
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Overview
Description
3-Methyl-1-(5-nitrothiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.
Attachment of the Nitrothiophene Moiety: The nitrothiophene group can be attached through nucleophilic substitution reactions involving thiophene derivatives and nitro groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(5-nitrothiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperidine ring and thiophene moiety can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Piperidines: Introduction of various substituents on the piperidine ring.
Scientific Research Applications
3-Methyl-1-(5-nitrothiophen-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(5-nitrothiophen-2-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
3-Methyl-1-(5-nitrothiophen-2-yl)pyridine: Contains a pyridine ring instead of piperidine.
3-Methyl-1-(5-nitrothiophen-2-yl)piperazine: Features a piperazine ring instead of piperidine.
Uniqueness
3-Methyl-1-(5-nitrothiophen-2-yl)piperidine is unique due to its specific combination of a piperidine ring with a nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
706767-29-5 |
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Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
3-methyl-1-(5-nitrothiophen-2-yl)piperidine |
InChI |
InChI=1S/C10H14N2O2S/c1-8-3-2-6-11(7-8)9-4-5-10(15-9)12(13)14/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
WEEACGCKIRGUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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